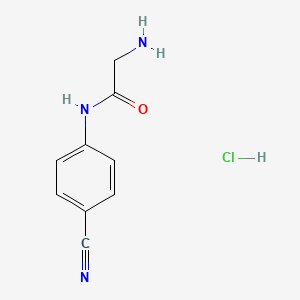

2-amino-N-(4-cyanophenyl)acetamide hydrochloride

Vue d'ensemble

Description

2-amino-N-(4-cyanophenyl)acetamide hydrochloride is a chemical compound with the CAS Number: 137895-51-3 . It has a molecular weight of 211.65 and is typically stored at room temperature . The compound is usually available in powder form .

Molecular Structure Analysis

The InChI code for 2-amino-N-(4-cyanophenyl)acetamide hydrochloride is 1S/C9H9N3O.ClH/c10-5-7-1-3-8(4-2-7)12-9(13)6-11;/h1-4H,6,11H2,(H,12,13);1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis

2-amino-N-(4-cyanophenyl)acetamide hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 211.65 . Unfortunately, other specific physical and chemical properties like density, melting point, and boiling point were not found in the sources.Applications De Recherche Scientifique

Synthesis and Antimalarial Activity

One application involves the synthesis of antimalarial compounds. For instance, Werbel et al. (1986) described the preparation of a series of compounds from substituted 1-phenyl-2-propanones, which showed significant antimalarial potency against Plasmodium berghei in mice. These compounds, including derivatives similar to 2-amino-N-(4-cyanophenyl)acetamide hydrochloride, demonstrated excellent activity against resistant strains of parasites and in primate models, suggesting potential for clinical trials in humans Werbel, L. M., Cook, P. D., Elslager, E., Hung, J., Johnson, J., Kesten, S., McNamara, D., Ortwine, D., Worth, D. (1986). Synthesis, antimalarial activity, and quantitative structure-activity relationships of tebuquine and a series of related 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides. Journal of Medicinal Chemistry, 29(6), 924-939.

Chemoselective Acetylation in Drug Synthesis

Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs. This process, facilitated by immobilized lipase, highlights the importance of compounds like 2-amino-N-(4-cyanophenyl)acetamide hydrochloride in the synthesis of drug intermediates Magadum, D. B., Yadav, G. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega.

Environmental Impact and Degradation

DellaGreca et al. (2009) studied the aqueous chlorination of atenolol, a drug that can produce compounds related to 2-amino-N-(4-cyanophenyl)acetamide hydrochloride during wastewater treatment. This research sheds light on the environmental pathways and potential impacts of similar compounds DellaGreca, M., Iesce, M., Pistillo, P., Previtera, L., Temussi, F. (2009). Unusual products of the aqueous chlorination of atenolol. Chemosphere, 74(5), 730-734.

Antioxidant and Radical Scavenging Activities

Dinis, Maderia, and Almeida (1994) investigated the actions of phenolic derivatives, including structures similar to 2-amino-N-(4-cyanophenyl)acetamide hydrochloride, as inhibitors of membrane lipid peroxidation and peroxyl radical scavengers. Such compounds have potential therapeutic applications due to their antioxidant properties Dinis, T., Maderia, V. M., Almeida, L. (1994). Action of phenolic derivatives (acetaminophen, salicylate, and 5-aminosalicylate) as inhibitors of membrane lipid peroxidation and as peroxyl radical scavengers. Archives of Biochemistry and Biophysics, 315(1), 161-169.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, wear respiratory protection .

Propriétés

IUPAC Name |

2-amino-N-(4-cyanophenyl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O.ClH/c10-5-7-1-3-8(4-2-7)12-9(13)6-11;/h1-4H,6,11H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQQUYAENITEQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC(=O)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(4-cyanophenyl)acetamide hydrochloride | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3,4-Dimethoxyphenyl)-[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-2-methyl-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2958011.png)

![Tert-butyl 8-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2958014.png)

![N-[4-(4-chlorophenoxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2958018.png)

![[(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanol](/img/structure/B2958020.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2958024.png)

![[4-[(4-Methyl-1,2,4-triazol-3-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2958025.png)

![[4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2958026.png)

![N-methyl-N,4-bis[(4-methylphenyl)sulfonylmethyl]aniline](/img/structure/B2958029.png)

![[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2958030.png)

![4-[(1,3-dioxoisoindol-2-yl)methyl]-N,N,3,5-tetramethylpyrazole-1-carboxamide](/img/structure/B2958032.png)